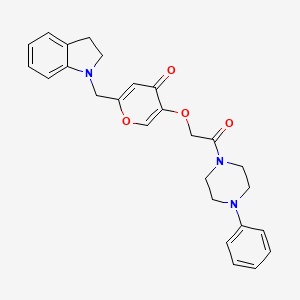
2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one, also known as IMPY, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a unique chemical structure that makes it an attractive target for drug development.
Scientific Research Applications
Synthesis and Mechanistic Insights
Research on related compounds, such as indole derivatives and pyrano[2,3-b]indoles, has focused on understanding the synthetic pathways and mechanisms involved in their formation. For example, the study by Righetti et al. (1979) explored the synthesis of colorless pyrano[2,3-b]indoles through a cycloaddition reaction, highlighting the versatility of indole derivatives in organic synthesis and their potential in creating complex molecular architectures (Righetti, Tacconi, Corsico Piccolini, Pesenti, Desimoni, & Oberti, 1979).
Antiviral Activity
Derivatives of indole and pyrazine, such as those studied by Rusinov et al. (2005), have been evaluated for their antiviral activity, including inhibition of measles and Marburg viruses. This research underscores the potential of indole-based compounds in the development of new antiviral agents (Rusinov, Kovalev, Kozhevnikov, Ustinova, Chupakhin, Pokrovskii, Ilicheva, Belanov, Bormotov, Serova, & Volkov, 2005).
Catalysis and Heterocyclic Synthesis
The synthesis of imidazole and pyrrole derivatives catalyzed by Brønsted acids, as reported by Dai et al. (2016), demonstrates the utility of indole derivatives in catalytic systems for producing heterocyclic compounds. Such methodologies could potentially be applied to the synthesis of the compound , offering efficient routes to polysubstituted heterocycles (Dai, Shu, Wang, Li, Yu, Shi, & Rong, 2016).
Antimicrobial and Antioxidant Activities
Research into pyrazoline and pyrazole derivatives, such as the study by Hassan (2013), has revealed their potential antimicrobial and antioxidant activities. These findings suggest that structurally similar compounds, including "2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one," could possess valuable biological properties (Hassan, 2013).
Sigma Ligands and DNA Binding Studies
Compounds with phenylpiperazine units have been explored for their sigma receptor affinity and as DNA minor groove binders, illustrating the diverse biological and chemical applications of these molecules. Studies by Perregaard et al. (1995) and Clark et al. (1998) highlight the potential of these compounds in pharmacology and molecular biology (Perregaard, Moltzen, Meier, & Sanchez, 1995; Clark, Kelly, Martin, White, & Lobachevsky, 1998).
properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c30-24-16-22(17-29-11-10-20-6-4-5-9-23(20)29)32-18-25(24)33-19-26(31)28-14-12-27(13-15-28)21-7-2-1-3-8-21/h1-9,16,18H,10-15,17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPDQGZXIKOTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

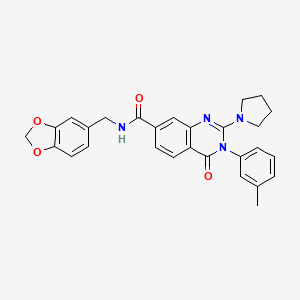
![3-(2-chlorophenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2896149.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2896150.png)
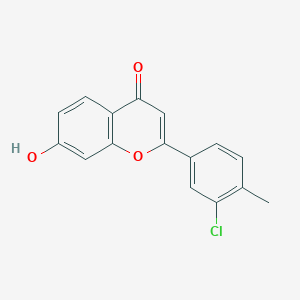
![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2896154.png)
![N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2896155.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2896158.png)
![N-({1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2896161.png)
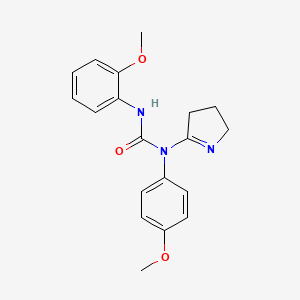
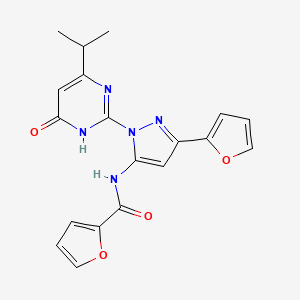
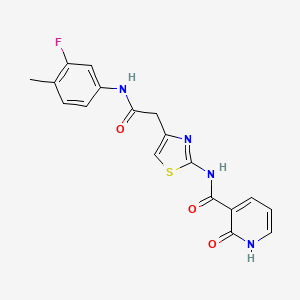

![N-[cyano(2,4-difluorophenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2896168.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2896169.png)